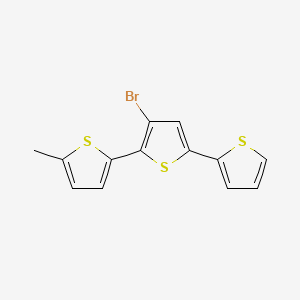

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene

Description

3-Bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a brominated bithiophene derivative featuring a central thiophene ring substituted with a bromine atom at position 3, a 5-methylthiophen-2-yl group at position 2, and a thiophen-2-yl group at position 3. This compound is of interest in materials science due to its extended π-conjugation, which enhances electronic properties for applications in organic semiconductors, light-emitting diodes, or photovoltaic devices. Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents, followed by bromination at the reactive 3-position of the central thiophene core .

Properties

Molecular Formula |

C13H9BrS3 |

|---|---|

Molecular Weight |

341.3 g/mol |

IUPAC Name |

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene |

InChI |

InChI=1S/C13H9BrS3/c1-8-4-5-11(16-8)13-9(14)7-12(17-13)10-3-2-6-15-10/h2-7H,1H3 |

InChI Key |

LAYQTUOVBFZKQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=C(C=C(S2)C3=CC=CS3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the Suzuki coupling reaction. This reaction is performed between 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: The corresponding hydrogen-substituted thiophene.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The electronic properties of the thiophene ring play a crucial role in its interaction with these targets .

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds for Comparison :

5-Aryl-2-bromo-3-hexylthiophenes (e.g., 2a–i from )

3-Bromo-2-methyl-5-phenylthiophene ()

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate ()

Substituent Analysis :

- Target Compound : The presence of two thiophene rings (5-methylthiophen-2-yl and thiophen-2-yl) creates extended conjugation, increasing planarity and electronic delocalization compared to alkyl-substituted analogues.

- Hexyl-Substituted Analogues (2a–i) : The 3-hexyl group in compounds like 2a enhances solubility in organic solvents but reduces π-stacking efficiency in solid-state applications .

- Ethyl 3-bromo-4-cyano-thiophene derivative (): The electron-withdrawing cyano and ester groups alter electronic properties, favoring charge-transfer interactions absent in the target compound .

Table 1: Substituent and Property Comparison

| Compound | Substituents (Positions) | Conjugation Effects | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Target Compound | Br (3), 5-Me-thiophene (2), thiophene (5) | Extended π-system, planar structure | Not reported | Organic electronics |

| 2a (5-Aryl-2-bromo-3-hexylthiophene) | Br (2), 4-Me-phenyl (5), hexyl (3) | Moderate conjugation, alkyl solubility | 170–173 | Intermediate synthesis |

| 3-Bromo-2-methyl-5-phenylthiophene | Br (3), Me (2), Ph (5) | Steric hindrance reduces planarity | Not reported | Cross-coupling substrates |

| Ethyl 3-bromo-4-cyano-thiophene (E9) | Br (3), CN (4), ester (5) | Strong electron-withdrawing effects | Not reported | Pharmaceutical intermediates |

Reactivity Differences :

- Bromine in the target compound is less sterically hindered than in 3-bromo-2-methyl-5-phenylthiophene, making it more reactive toward nucleophilic substitution or cross-coupling.

- The hexyl group in 2a–i improves solubility but requires longer reaction times (12 hours) compared to aromatic substituents .

Spectroscopic and Physical Properties

- ¹H-NMR Shifts: Target Compound: Expected thiophene proton signals near δ6.80–7.00 (similar to 2a–i), with upfield shifts for methyl groups (δ2.35) . Ethyl 3-bromo-4-cyano-thiophene (E9): The electron-withdrawing cyano group deshields adjacent protons, causing downfield shifts (e.g., δ7.50–7.70 for aryl protons) .

- Melting Points :

- Hexyl-substituted 2a–i exhibit higher melting points (170–177°C) due to alkyl chain packing, whereas the target compound’s planarity may result in similar or higher values if crystallinity is enhanced .

Biological Activity

The compound 3-bromo-2-(5-methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a member of the thiophene family, known for its diverse biological activities, particularly in oncology and antimicrobial research. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes multiple thiophene rings, which are often associated with significant biological activity due to their ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 293.18 g/mol |

| CAS Number | 1429209-39-1 |

| Molecular Formula | C13H9BrS3 |

Antiproliferative Effects

Research indicates that compounds containing thiophene moieties exhibit potent antiproliferative effects against various cancer cell lines. For instance, similar thiophene derivatives have shown activity at low micromolar concentrations against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) . The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MIA PaCa-2 | 0.74 | Inhibition of tubulin assembly |

| 2 | A431 | 1.9 | Induction of apoptosis through mitochondrial pathway |

| 3 | HeLa | 3.1 | Inhibition of colchicine binding to tubulin |

The primary mechanism through which thiophene derivatives exert their antiproliferative effects is by interacting with tubulin. This interaction disrupts normal microtubule dynamics, essential for mitosis. For example, compound 2c has been shown to inhibit colchicine binding to tubulin by approximately 84%, which correlates with its antiproliferative activity .

Case Studies

- In Vitro Studies : In a study evaluating various thiophene derivatives, it was found that those with substitutions at specific positions exhibited enhanced activity against cancer cell lines. Notably, the presence of a methyl group on the thiophene ring significantly increased potency .

- In Vivo Studies : Although limited data exists specifically for this compound, related compounds have demonstrated efficacy in animal models for cancer treatment, suggesting potential for further exploration in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.